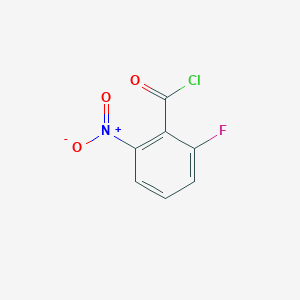

2-氟-6-硝基苯甲酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Fluoro-6-nitrobenzoyl chloride is a chemical compound with the molecular formula C7H3ClFNO3 . It has a molecular weight of 203.56 . It is a solid substance and is typically stored in an inert atmosphere at room temperature .

Molecular Structure Analysis

The molecular structure of 2-Fluoro-6-nitrobenzoyl chloride consists of seven carbon atoms, three hydrogen atoms, one chlorine atom, one fluorine atom, one nitrogen atom, and three oxygen atoms . The InChI key for this compound is SXJNRYPVXFTJOU-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

2-Fluoro-6-nitrobenzoyl chloride is a solid substance . It is typically stored in an inert atmosphere at room temperature . The compound has a molecular weight of 203.56 .科学研究应用

动力学研究和反应机理

- 溶剂分解中的动力学分析:由Park、Rhu、Kyong 和 Kevill (2019)进行的一项研究考察了各种苯甲酰卤化物的溶剂分解,包括邻硝基苯甲酰氯,在不同溶剂中的情况。这项研究有助于了解此类化合物在不同化学环境中的反应性和机理。

合成和分子结构

- 合成的新途径:Vosooghi 等人 (2014) 报道了一种使用 2-氟-6-硝基苯甲酰氯合成 5-硝基苯并恶唑衍生物的有效方法。这种方法突出了该化合物在创建复杂有机结构中的效用(Vosooghi 等人,2014)。

抗肿瘤和抗菌活性

- 抗肿瘤潜力:Racané 等人 (2006) 合成了 6-氨基-2-苯基苯并噻唑的新型衍生物,该衍生物对各种人细胞系表现出有希望的细胞抑制活性。这些衍生物包括与 2-氟-6-硝基苯甲酰氯相关的化合物(Racané 等人,2006)。

- 抗菌功效:Janakiramudu 等人 (2017) 探索了源自 3-氟-4-吗啉基苯胺的磺酰胺和氨基甲酸酯的合成,表明在抗菌应用中具有潜力。这项研究强调了氟硝基苯甲酰化合物在开发新型抗菌剂中的作用(Janakiramudu 等人,2017)。

固相合成和传感器开发

- 氟苯并咪唑和氟-2-羟基喹喔啉:Ji、Pan 和 Wei (2004) 的一项研究利用“一珠两化合物”方法合成了这些化合物,说明了氟硝基苯甲酰氯在固相合成中的多功能性(Ji、Pan 和 Wei,2004)。

- 卤化物传感器:Amatori 等人 (2014) 使用基于 NBD 的氮杂大环开发了一种荧光传感器,突出了氟硝基苯甲酰衍生物在创建灵敏化学传感器中的潜力(Amatori 等人,2014)。

其他应用

- 在水解机制中的作用:Bentley (2015) 讨论了各种酸衍生物的水解,包括氟硝基苯甲酰氯,阐明了它们在复杂化学反应中的行为(Bentley,2015)。

安全和危害

2-Fluoro-6-nitrobenzoyl chloride is classified as dangerous . It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing in dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective clothing, and storing locked up .

作用机制

Target of Action

The primary target of 2-Fluoro-6-nitrobenzoyl chloride is the benzylic position of aromatic compounds . The benzylic position is the carbon atom adjacent to the aromatic ring, which is a key site for various chemical reactions .

Mode of Action

2-Fluoro-6-nitrobenzoyl chloride interacts with its targets through nucleophilic substitution reactions . In these reactions, a nucleophile, a species rich in electrons, attacks an electrophilic carbon at the benzylic position, leading to the substitution of the chloride group .

Biochemical Pathways

It’s known that the compound can participate in reactions at the benzylic position, which may lead to the formation of various organic compounds . These reactions can potentially influence multiple biochemical pathways, depending on the nature of the nucleophile involved in the reaction .

Result of Action

The result of the action of 2-Fluoro-6-nitrobenzoyl chloride is the formation of a new organic compound, where the chloride group of the original molecule has been replaced by a nucleophile . This can lead to a wide variety of molecular and cellular effects, depending on the specific nucleophile involved and the subsequent reactions of the newly formed compound .

Action Environment

The action, efficacy, and stability of 2-Fluoro-6-nitrobenzoyl chloride can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at room temperature to maintain its stability . Additionally, the rate and outcome of its reactions can be affected by factors such as temperature, solvent, and the presence of other chemical species .

属性

IUPAC Name |

2-fluoro-6-nitrobenzoyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFNO3/c8-7(11)6-4(9)2-1-3-5(6)10(12)13/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJBVENLMFRNJSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-fluorophenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2740218.png)

![N-(3,4-dimethoxyphenethyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2740219.png)

![2-[(2-Chlorobenzyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2740227.png)

![[3-(2,3-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2740229.png)

![N-(3-methoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2740231.png)

![7-benzoyl-5-[(3-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2740232.png)